The molecular structure of K858 has been elucidated through techniques like X-ray crystallography, as evidenced by the availability of complex structures with its target, Eg5 (PDB ID: 6G6Y) []. This structural information has been crucial for understanding its binding mode and for designing more potent and selective inhibitors []. The core 1,3,4-thiadiazole scaffold of K858 is a key pharmacophore, also found in other clinical drug candidates for various diseases, highlighting its significance in medicinal chemistry [].
K858 acts by binding to the motor domain of Eg5, a mitotic kinesin crucial for the formation and maintenance of the bipolar spindle during cell division [, , , , ]. This binding prevents the proper separation of centrosomes, leading to the formation of monopolar spindles [, ]. As a consequence, the spindle assembly checkpoint is activated, arresting cells in mitosis []. Prolonged mitotic arrest ultimately triggers cell death, primarily through apoptosis, in cancer cells [, , , ]. Interestingly, K858's effects appear to be selective for cancer cells, as non-transformed cells treated with K858 can bypass mitotic arrest without undergoing cell death [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: